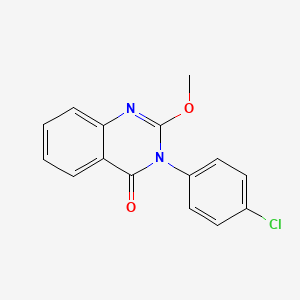
1-Cyano-7-iodonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-7-iodonaphthalene is an organic compound with the molecular formula C11H6IN. It is a derivative of naphthalene, where an iodine atom is substituted at the 7th position and a cyano group at the 1st position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyano-7-iodonaphthalene can be synthesized through various methods. One common approach involves the iodination of 1-cyanonaphthalene. This can be achieved by reacting 1-cyanonaphthalene with iodine and a suitable oxidizing agent under controlled conditions. Another method involves the cyanation of 7-iodonaphthalene using a cyanating agent such as copper(I) cyanide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination or cyanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 1-Cyano-7-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 1-cyano-7-azidonaphthalene or 1-cyano-7-thiocyanatonaphthalene.
Coupling Products: Various biaryl compounds.
Reduction Products: 1-amino-7-iodonaphthalene.
科学的研究の応用
1-Cyano-7-iodonaphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-Cyano-7-iodonaphthalene largely depends on the specific application and the chemical environment. In general, the cyano group can act as an electron-withdrawing group, influencing the reactivity of the molecule. The iodine atom can participate in various substitution and coupling reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific reactions and applications.
類似化合物との比較
1-Iodonaphthalene: Similar structure but lacks the cyano group, making it less reactive in certain substitution reactions.
1-Cyanonaphthalene: Lacks the iodine atom, limiting its use in cross-coupling reactions.
7-Iodonaphthalene: Similar to 1-Cyano-7-iodonaphthalene but without the cyano group, affecting its electron-withdrawing properties.
Uniqueness: this compound is unique due to the presence of both the cyano and iodine groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in organic chemistry and related fields.
特性
分子式 |
C11H6IN |
|---|---|
分子量 |
279.08 g/mol |
IUPAC名 |
7-iodonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6IN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H |
InChIキー |
LYYGLOCEKCPZSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)I)C(=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)

![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)






![7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B11842563.png)


![2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B11842581.png)
![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)
